molecular formula C7H10O4S B13221113 3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid

3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No.: B13221113
M. Wt: 190.22 g/mol
InChI Key: QQOJHMJJFAOOFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid is a chemical compound with the molecular formula C7H10O4S and a molecular weight of 190.22 g/mol . This compound is characterized by its unique bicyclic structure, which includes a sulfur atom and two ketone groups. It is primarily used in research settings and has various applications in chemistry and related fields.

Preparation Methods

The synthesis of 3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone groups into alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various thiol reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The compound’s bicyclic structure allows it to fit into specific binding sites, where it can exert its effects by modifying the activity of the target molecules. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Similar compounds to 3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid include:

The uniqueness of 3,3-Dioxo-3lambda6-thiabicyclo[41

Properties

Molecular Formula

C7H10O4S

Molecular Weight

190.22 g/mol

IUPAC Name

3,3-dioxo-3λ6-thiabicyclo[4.1.0]heptane-7-carboxylic acid

InChI

InChI=1S/C7H10O4S/c8-7(9)6-4-1-2-12(10,11)3-5(4)6/h4-6H,1-3H2,(H,8,9)

InChI Key

QQOJHMJJFAOOFW-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC2C1C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.